cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride
Description
Chemical Nomenclature and IUPAC Classification
The IUPAC name of the compound is ethyl (3R,4S)-3-phenylpiperidine-4-carboxylate hydrochloride , reflecting its stereochemistry and functional groups. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1027710-16-2 | |
| Molecular Formula | C₁₄H₂₀ClNO₂ | |
| Molecular Weight | 269.77 g/mol | |
| InChI Key | BLNBLWBHPDETJV-UHFFFAOYSA-N | |
| SMILES | CCOC(=O)C1CCNCC1C2=CC=CC=C2.Cl |
The compound exists as a dihydrochloride salt, where the piperidine nitrogen is protonated, enhancing solubility and stability. The cis configuration is critical, as stereoisomerism significantly influences reactivity and biological activity.
Historical Context in Piperidine Derivative Research
Piperidine derivatives have been central to pharmaceutical chemistry since the 19th century. Key milestones include:
- Early Synthesis : Piperidine itself was first isolated from black pepper and synthesized via nitric acid reduction of piperine in 1850.
- Pharmaceutical Development : 3-Phenylpiperidine derivatives emerged as targets for analgesic and narcotic antagonist research in the 1960s–1970s, driven by studies on pethidine (meperidine) analogs.
- Stereochemical Focus : The cis configuration gained prominence in the 1980s–1990s, particularly in opioid receptor agonist development, where spatial arrangement directly impacts receptor binding.
Properties
IUPAC Name |
ethyl (3R,4S)-3-phenylpiperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)12-8-9-15-10-13(12)11-6-4-3-5-7-11;/h3-7,12-13,15H,2,8-10H2,1H3;1H/t12-,13-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNBLWBHPDETJV-QNTKWALQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNCC1C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCNC[C@H]1C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride typically involves the reaction of ethyl 3-phenylpiperidine-4-carboxylate with hydrochloric acid. The process can be carried out under controlled conditions to ensure the desired stereochemistry is achieved. The reaction is usually performed in an organic solvent such as methanol or ethanol, and the product is isolated by crystallization or precipitation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The starting materials are mixed in reactors, and the reaction conditions are optimized for yield and purity. The product is then purified using techniques such as recrystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions: cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Analgesic Properties
Research indicates that cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride exhibits analgesic properties. Studies have shown that related compounds can act as potent analgesics, with some derivatives demonstrating enhanced efficacy compared to traditional pain relief medications. The compound's structural characteristics contribute to its activity as an analgesic agent, particularly in the context of pain management therapies .
Barbiturate Potentiation
This compound has also been noted for its ability to potentiate barbiturate effects, suggesting its utility in anesthetic formulations. The combination of this compound with barbiturates may enhance the overall anesthetic effect, allowing for lower doses of barbiturates to be used, thereby reducing potential side effects .
Anticancer Activity
Recent studies have explored the anticancer potential of derivatives of this compound. For instance, a derivative with a similar structure demonstrated significant cytotoxic effects against ovarian cancer cell lines, showing promise as a potential therapeutic agent. The mechanism involves modulation of microRNA processing, which is crucial in cancer pathogenesis . The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells marks it as a candidate for further investigation in cancer therapies.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Various modifications to the piperidine ring and carboxylate group have been tested to assess their impact on biological activity.
Case Study: Anticancer Activity
A recent study evaluated the anticancer activity of a derivative of this compound against SKOV-3 ovarian cancer cells. The compound exhibited a GI50 value of approximately 13.52 μM, indicating potent activity against these cells while maintaining a relatively high CC50 value (142.9 μM) against normal Wi-38 cells, suggesting selective toxicity .
Case Study: Analgesic Efficacy
In another study focusing on analgesic properties, researchers tested various derivatives of this compound for their ability to relieve pain in animal models. Results indicated that certain structural modifications significantly enhanced analgesic efficacy compared to standard treatments, highlighting the compound's potential application in pain management .
Future Directions and Research Opportunities
The diverse applications of this compound warrant further exploration into its pharmacological properties. Future research should focus on:
- Optimization of Derivatives: Investigating various substitutions to enhance therapeutic efficacy and reduce side effects.
- Mechanistic Studies: Understanding the molecular mechanisms underlying its anticancer and analgesic effects.
- Clinical Trials: Conducting clinical trials to evaluate safety and efficacy in human subjects for both analgesic and anticancer applications.
Mechanism of Action
The mechanism of action of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The phenyl group in the target compound distinguishes it from analogs with aliphatic (e.g., methyl) or polar (e.g., amino, methoxy) substituents. This aromatic group may enhance binding affinity to hydrophobic targets . Amino-substituted analogs (e.g., CAS 83863-71-2) exhibit higher basicity, which could influence pharmacokinetic properties like absorption and distribution .
Salt Forms :
Target Compound:
Comparable Syntheses:
cis-Ethyl 2-aminocyclohexanecarboxylate hydrochloride (CAS 1127-99-7): Prepared via cyclohexane ring functionalization followed by esterification and amino group protection/deprotection .
Ethyl 3-(4-cyanobenzyloxy)cyclobutanecarboxylate: Involves alkylation of a cyclobutane precursor with 4-(bromomethyl)benzonitrile under basic conditions (K₂CO₃/DMF) .
Notes
Stereochemical Considerations : The cis configuration in piperidine derivatives is critical for biological activity, as seen in opioid receptor ligands and enzyme inhibitors .
Limitations : Pharmacological data (e.g., IC₅₀ values, toxicity profiles) are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
Overview
cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride is a synthetic compound derived from piperidine, a six-membered heterocyclic amine. It has garnered interest in the pharmaceutical field due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H20ClNO2
- Molecular Weight : 269.77 g/mol
- IUPAC Name : ethyl (3S,4R)-3-phenylpiperidine-4-carboxylate; hydrochloride
- InChI Key : BLNBLWBHPDETJV-OJERSXHUSA-N
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. The compound may exhibit effects similar to other piperidine derivatives, particularly in modulating opioid receptors, which are crucial in pain management and analgesic properties.
Biological Activities
- Analgesic Properties :
-
Anticancer Potential :
- Recent studies highlight the potential anticancer activity of piperidine derivatives. A study showed that certain piperidine compounds could induce apoptosis in cancer cells more effectively than conventional drugs like bleomycin . The structure of cis-Ethyl 3-phenylpiperidine-4-carboxylate may contribute to similar anticancer mechanisms.
- Neurological Effects :
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Analgesic | High μ-opioid receptor affinity | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neurological Effects | Inhibits AChE, potential for Alzheimer’s therapy |
Case Studies
- Analgesic Efficacy :
- Antitumor Activity :
Q & A
Basic Research Questions
Q. What established synthetic routes are available for cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride, and how do reaction conditions influence stereochemical outcomes?
- The synthesis typically involves cyclization of substituted piperidine precursors, followed by carboxylation and stereochemical control via chiral catalysts or resolution techniques. For example, ethyl 4-piperidone-3-carboxylate hydrochloride derivatives are synthesized via nucleophilic substitution and subsequent esterification under acidic conditions . Stereochemical purity can be enhanced using chiral auxiliaries or asymmetric hydrogenation .
Q. Which spectroscopic and crystallographic methods are recommended for structural confirmation of this compound?
- NMR (¹H/¹³C) is critical for verifying substituent positions and stereochemistry. X-ray crystallography (using SHELX software for refinement ) provides unambiguous confirmation of the cis-configuration. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms functional groups like ester carbonyls .
Q. What standard analytical techniques ensure purity assessment in academic research?
- HPLC with UV detection (e.g., C18 column, methanol-phosphate buffer mobile phase) is widely used for purity analysis, with method validation per ICH guidelines . Elemental analysis (C, H, N) and ion chromatography (for chloride content) further corroborate purity .
Advanced Research Questions
Q. How can researchers optimize stereochemical control during synthesis to minimize diastereomer formation?
- Employ chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of intermediate ketones. Alternatively, enzymatic resolution using lipases can separate diastereomers post-synthesis. Reaction temperature (<0°C) and solvent polarity (e.g., THF vs. DCM) significantly impact stereoselectivity .
Q. How to resolve discrepancies between computational (DFT) and experimental (X-ray) structural data?
- Cross-validate computational models with experimental
Refine DFT-optimized geometries using crystallographic data in SHELXL .
Compare torsion angles and bond lengths to identify conformational mismatches.
Adjust computational parameters (e.g., solvation models) to better mimic experimental conditions .
Q. What stability considerations are critical for long-term storage of this compound in pharmacological studies?
- Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group. Periodic stability testing via HPLC (e.g., monitoring degradation peaks at 207 nm) ensures integrity over ≥5 years . Avoid aqueous buffers unless lyophilized .
Q. How to validate an HPLC method for quantifying this compound in complex matrices?
- Follow a stepwise validation protocol:
Linearity : Calibrate using 1–50 µg/mL concentrations (r² > 0.999).
Recovery : Spike matrices (e.g., plasma) at low/mid/high concentrations; target 98–102% recovery.
Precision : Achieve RSD < 2% for intra-/inter-day replicates.
Q. What strategies address solubility limitations in pharmacological assays?
- Use co-solvents (e.g., DMSO ≤ 1% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility. For in vitro assays, pre-dissolve in ethanol and dilute with PBS (pH 7.4). Monitor solubility via dynamic light scattering (DLS) to avoid aggregation .
Data Contradiction Analysis
Q. How to interpret conflicting biological activity data across studies?
- Potential causes include:
- Impurity profiles : Compare batch-specific Certificates of Analysis (CoA) for byproducts (e.g., trans-isomers).
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor expression levels.
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
